An In-depth Technical Guide to 2-Chloro-3,5-dinitropyridine (CAS: 2578-45-2)
An In-depth Technical Guide to 2-Chloro-3,5-dinitropyridine (CAS: 2578-45-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its pyridine (B92270) core, substituted with a chloro group and two nitro groups, renders the molecule highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable building block for the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and applications of 2-Chloro-3,5-dinitropyridine, with a focus on experimental protocols and mechanistic understanding.
Physicochemical and Safety Data
Proper handling and storage of 2-Chloro-3,5-dinitropyridine are crucial due to its potential hazards. The following tables summarize its key physical, chemical, and safety properties.
Table 1: Physicochemical Properties of 2-Chloro-3,5-dinitropyridine
| Property | Value | Reference(s) |
| CAS Number | 2578-45-2 | [1] |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [2] |
| Appearance | White to light yellow to green powder/crystal | [1][3] |
| Melting Point | 62-66 °C | [3] |
| Assay | ≥99.0% (GC) | |
| Solubility | Insoluble in water. Soluble in chloroform (B151607). | [4] |
| InChI | 1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
| InChI Key | QLHVJBXAQWPEDI-UHFFFAOYSA-N |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H300: Fatal if swallowed.[2][3] | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| P302 + P352: IF ON SKIN: Wash with plenty of water.[3] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Recommended storage temperature is between 2-30°C. The compound is sensitive to moisture and direct sunlight.[2]
Synthesis and Purification
General Purification Protocol
A common method for the purification of 2-Chloro-3,5-dinitropyridine is as follows:
Materials:
-
Crude 2-Chloro-3,5-dinitropyridine
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Alumina (Al₂O₃) for column chromatography
-
Petroleum ether (boiling range 60-80°C)
-
Benzene (B151609) (C₆H₆) or petroleum ether for recrystallization
Procedure:
-
Dissolve the crude 2-Chloro-3,5-dinitropyridine in chloroform.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Apply the concentrated crude product to a column of alumina.
-
Elute the column with petroleum ether (b.p. 60-80°C).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from benzene or petroleum ether to obtain pure 2-Chloro-3,5-dinitropyridine.[4]
Key Reactions and Applications
The primary utility of 2-Chloro-3,5-dinitropyridine stems from its highly electrophilic nature, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. It also serves as an efficient electron acceptor in the formation of charge-transfer complexes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro groups in the ortho and para positions to the chlorine atom strongly activate the pyridine ring for nucleophilic attack.[6] This allows for the facile displacement of the chloro group by a variety of nucleophiles, particularly amines, to form substituted 3,5-dinitropyridine (B58125) derivatives.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first step involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second, typically faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring.[6]
This protocol is a representative procedure for the reaction of 2-Chloro-3,5-dinitropyridine with a primary amine, such as aniline (B41778), based on established methods for similar substrates.[6][7]
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 equivalent)
-
Aniline (1.1 equivalents)
-
Anhydrous ethanol (B145695)
-
Triethylamine (B128534) (1.2 equivalents)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3,5-dinitropyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add aniline (1.1 eq.) to the solution, followed by the addition of triethylamine (1.2 eq.) to act as a base.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-anilino-3,5-dinitropyridine derivative.
Formation of Charge-Transfer Complexes
2-Chloro-3,5-dinitropyridine is an efficient π-electron acceptor and is used in the preparation of charge-transfer (CT) complexes.[4][8] These complexes are formed through the interaction of an electron donor (e.g., aniline and its derivatives) with the electron-accepting dinitropyridine ring.[8] The primary interaction in these complexes is of the π-π* type, though secondary interactions like n-π* and hydrogen bonding can also be involved depending on the donor molecule.[8]
The following is a general procedure for the preparation of a solid-state charge-transfer complex, which can be adapted for 2-Chloro-3,5-dinitropyridine.
Materials:
-
2-Chloro-3,5-dinitropyridine (acceptor)
-
Aniline or a derivative (donor)
-
A suitable solvent (e.g., chloroform or methanol)
Procedure:
-
Prepare a saturated solution of 2-Chloro-3,5-dinitropyridine in the chosen solvent.
-
Prepare a saturated solution of the aniline donor in the same solvent.
-
Mix the two solutions at room temperature with continuous stirring.
-
Allow the mixture to stir for an extended period (e.g., 24-72 hours) to facilitate complex formation.
-
If a precipitate forms, it can be collected by filtration. If not, the volume of the solvent can be slowly reduced to induce precipitation of the solid CT complex.
-
The collected solid should be washed with a small amount of cold solvent and then dried.
-
The formation and properties of the charge-transfer complex can be characterized using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy.[9][10]
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not reveal any direct studies on the biological activity of 2-Chloro-3,5-dinitropyridine itself or its involvement in the modulation of specific biological signaling pathways. Its primary role is established as a synthetic intermediate.
However, the broader class of dinitropyridines and their derivatives have been investigated for various biological activities, including antimicrobial and antitumor effects.[4][11] For instance, certain nitropyridine-containing metal complexes have shown antimicrobial activity against various bacteria and fungi.[4] The biological potential of derivatives synthesized from 2-Chloro-3,5-dinitropyridine could be a subject for future research, but at present, there is no data to suggest its direct application in drug development as a modulator of signaling pathways.
Conclusion
2-Chloro-3,5-dinitropyridine is a versatile and highly reactive building block in organic synthesis. Its utility is primarily centered around its susceptibility to nucleophilic aromatic substitution, enabling the synthesis of a wide array of substituted dinitropyridine derivatives. It also serves as an effective electron acceptor in the formation of charge-transfer complexes. While the direct biological activity of this specific compound has not been reported, its role as a precursor for potentially bioactive molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this valuable synthetic intermediate.
References
- 1. 2578-45-2 CAS | 2-CHLORO-3,5-DINITROPYRIDINE | Laboratory Chemicals | Article No. 02762 [lobachemie.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-Chloro-3,5-dinitropyridine | 2578-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » 2-CHLORO-3,5^DINITROPYRIDINE AS A NEW K-ELECTRON ACCEPTOR [dergipark.org.tr]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]


